molecular formula C9H12IN B6211705 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanenitrile CAS No. 2742656-19-3

4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanenitrile

Cat. No.: B6211705
CAS No.: 2742656-19-3
M. Wt: 261.1
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Description

4-{3-iodobicyclo[111]pentan-1-yl}butanenitrile is a chemical compound characterized by the presence of an iodine atom attached to a bicyclo[111]pentane ring, which is further connected to a butanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanenitrile typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Ring: This can be achieved through a [1.1.1]propellane precursor, which undergoes iodination to introduce the iodine atom.

    Attachment of the Butanenitrile Group: The iodinated bicyclo[1.1.1]pentane is then reacted with a butanenitrile derivative under suitable conditions to form the final compound.

Industrial Production Methods

While specific industrial production methods for 4-{3-iodobicyclo[11

Chemical Reactions Analysis

Types of Reactions

4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The nitrile group can participate in addition reactions with suitable reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts are typical reducing agents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields amines or other reduced forms of the compound.

Scientific Research Applications

4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanenitrile involves its interaction with specific molecular targets, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would vary based on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyridine
  • 4-{3-iodobicyclo[1.1.1]pentan-1-yl}thiane
  • 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane

Uniqueness

4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanenitrile is unique due to its specific structural features, such as the combination of the bicyclo[1.1.1]pentane ring and the butanenitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

CAS No.

2742656-19-3

Molecular Formula

C9H12IN

Molecular Weight

261.1

Purity

95

Origin of Product

United States

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